4-Cyanobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

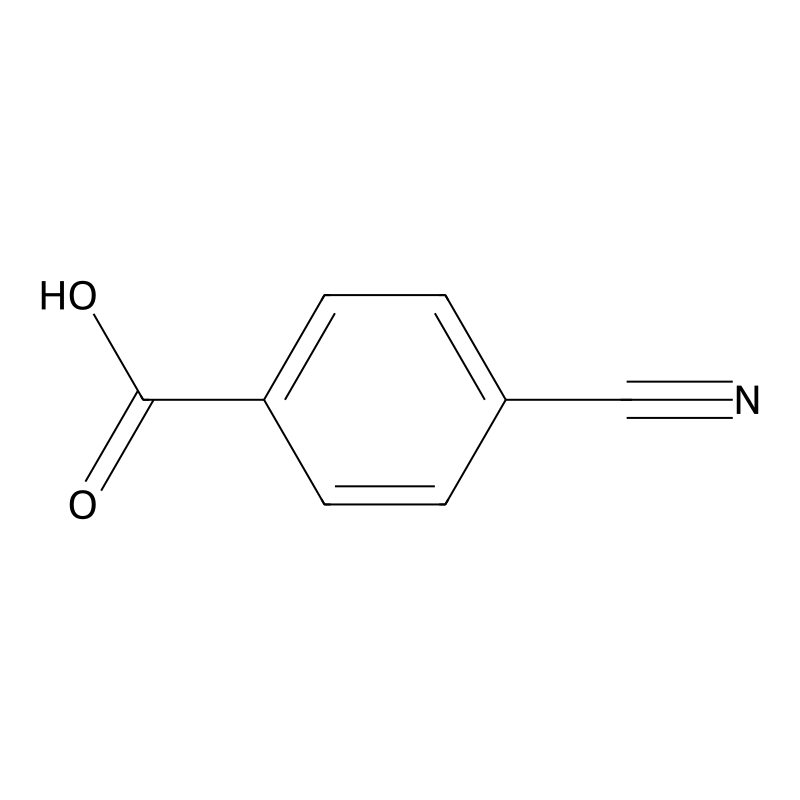

4-Cyanobenzoic acid, also known as para-cyanobenzoic acid or p-cyano benzoic acid, is an aromatic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol. This compound features a cyano group (-CN) attached to the para position of a benzoic acid structure, making it a significant derivative of benzoic acid. The chemical structure can be represented as follows:

- Chemical Structure:4-Cyanobenzoic Acid Structure

4-Cyanobenzoic acid is characterized by its white crystalline appearance and has various applications in organic synthesis and pharmaceuticals. Its CAS Registry Number is 619-65-8, and it is recognized for its utility in various

4-Cyanobenzoic acid is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure.

- Safety Data Sheet (SDS): It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal procedures.

- Deprotonation: The compound can lose a proton to form its corresponding anion:

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield benzoic acid and ammonia.

- Reduction: The cyano group can be reduced to an amine, leading to various amine derivatives.

These reactions highlight the compound's versatility in organic synthesis.

4-Cyanobenzoic acid exhibits notable biological activities, particularly as an inhibitor in enzymatic processes. It has been shown to inhibit both monophenolase and diphenolase activities, which are critical in various biochemical pathways. This inhibition suggests potential applications in therapeutic contexts, particularly in the modulation of enzyme activities related to metabolic processes .

Several methods exist for synthesizing 4-cyanobenzoic acid:

- Nitration followed by Hydrolysis: Starting from benzoic acid, nitration can introduce a nitro group, which can then be reduced to an amine and subsequently converted to the cyano group through appropriate reactions.

- Direct Cyanation: Using cyanogen bromide or sodium cyanide in the presence of a catalyst allows for direct substitution at the para position of benzoic acid.

- Refluxing with Cyanide Sources: Heating benzoic acid with sodium cyanide under reflux conditions can yield 4-cyanobenzoic acid efficiently.

These methods provide various pathways for synthesizing this compound depending on available reagents and desired yields.

4-Cyanobenzoic acid finds diverse applications across multiple fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Utilized in the production of polymers and dyes.

- Analytical Chemistry: Acts as a reagent for various analytical techniques due to its reactive functional groups.

Its unique properties make it valuable in both industrial and laboratory settings.

Research indicates that 4-cyanobenzoic acid interacts with several biological molecules, impacting enzyme activity significantly. Studies have shown that it can modulate the activity of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications . Further research into its interactions could reveal additional biological roles and mechanisms.

Several compounds share structural similarities with 4-cyanobenzoic acid. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Benzoic Acid | Aromatic Acid | No cyano group; simpler structure |

| 3-Cyanobenzoic Acid | Aromatic Acid | Cyano group at meta position |

| 4-Aminobenzoic Acid | Aromatic Amine | Amino group instead of cyano |

| Terephthalic Acid | Dicarboxylic Acid | Two carboxylic groups; no cyano functionality |

Uniqueness of 4-Cyanobenzoic Acid

What distinguishes 4-cyanobenzoic acid from these similar compounds is primarily its specific placement of the cyano group at the para position relative to the carboxylic acid group. This unique arrangement influences its reactivity, biological activity, and applications significantly compared to other derivatives like benzoic acid or aminobenzoic acids.

Industrial-Scale Production via Distillation Residue Utilization

Industrial synthesis of 4-CBA often leverages byproducts from dimethyl terephthalate (DMT) manufacturing. The oxidation of p-xylene and methyl p-toluate generates high-boiling tarry residues, which are processed via methanol treatment at 270–350°C under 5–80 atm pressure. Key steps include:

- Dehydration: Methyl 4-hydroxyiminobenzoate undergoes dehydration using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in organic solvents (e.g., toluene).

- Distillation: Post-methanol treatment, vacuum distillation isolates 4-CBA from residues, achieving yields >90% purity.

Table 1: Industrial Production Parameters

| Parameter | Value Range | Catalyst/Agent |

|---|---|---|

| Temperature | 270–350°C | Co/Mn acetates |

| Pressure | 5–80 atm | Methanol (30–500 wt%) |

| Distillation Efficiency | 85–92% | POCl₃ or SOCl₂ |

This method reduces waste by converting ~60–75% of tarry residues into usable products, enhancing process sustainability.

Nitrilase-Catalyzed Hydrolysis of Terephthalonitrile Derivatives

Enzymatic hydrolysis using nitrilases offers a green alternative for 4-CBA synthesis. Paraburkholderia phymatum nitrilase (Nitphym) hydrolyzes terephthalonitrile to 4-CBA with 98.7% conversion at 150 g/L substrate loading. Mutant enzymes (e.g., F168V/T201N/S192F) enhance activity 3.8-fold via computational screening:

- Mechanism: The enzyme’s active site stabilizes the tetrahedral intermediate, with Ser-192 and Thr-201 critical for substrate positioning.

- Kinetics: Wild-type vs. mutant nitrilases show kcat/KM values of 1.2 vs. 4.6 mM−1s−1.

Table 2: Enzymatic Hydrolysis Performance

| Parameter | Wild-Type Nitphym | Mutant F168V/T201N/S192F |

|---|---|---|

| Specific Activity | 60.1 U/mg | 227.3 U/mg |

| Substrate Tolerance | 100 g/L | 150 g/L |

| Thermostability (T50) | 60°C (18 h half-life) | 60°C (24 h half-life) |

Electrochemical Carboxylation Strategies for Sustainable Synthesis

Electrocarboxylation of 4-halobenzonitriles with CO₂ provides a redox-neutral route to 4-CBA. In ionic liquids (e.g., [BMIM]BF₄), silver cathodes facilitate C–X bond cleavage and CO₂ insertion:

- Reduction: 4-Iodobenzonitrile → Radical anion (E° = −1.83 V vs. SCE).

- CO₂ Insertion: Radical intermediates couple with CO₂, forming 4-cyanobenzoate.

- Protonation: Acidic workup yields 4-CBA (92% yield, 1 atm CO₂).

Figure 1: Proposed Electrocarboxylation Mechanism

(Insert schematic illustrating radical formation, CO₂ insertion, and protonation steps.)

Palladium-Mediated Carbonylation Approaches in Benzoic Acid Functionalization

Palladium catalysts enable direct carbonylation of aryl halides. Using Pd(0)/benzoic acid systems, 4-bromobenzonitrile reacts with CO to form 4-CBA via oxidative addition and CO insertion:

- Catalytic Cycle: Pd(0) → Pd(II) oxidative addition → CO coordination → reductive elimination.

- Conditions: 100°C, 20 atm CO, 90% yield.

Table 3: Palladium-Catalyzed Carbonylation Parameters

| Parameter | Value | Role |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Oxidative addition |

| Ligand | Triphenylphosphine | CO coordination |

| Solvent | DMF | Stabilize intermediates |

Solid-Phase Dehydration Mechanisms of Hydroxyimino Precursors

Dehydration of 4-hydroxyiminobenzoic acid derivatives using solid acids (e.g., SiO₂-supported PCl₅) achieves >95% conversion:

- Mechanism: Acid-catalyzed imine → nitrile conversion via tautomerization.

- Kinetics: Activation energy (Ea) = 45.2 kJ/mol, first-order in substrate.

Table 4: Dehydration Agent Efficiency

| Agent | Conversion (%) | Byproduct Formation |

|---|---|---|

| POCl₃ | 98 | <2% |

| SOCl₂ | 94 | 5% |

| SiO₂-PCl₅ | 96 | <1% |

Substrate Specificity Profiling of Microbial Nitrilases

Microbial nitrilases represent a diverse class of enzymes that catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia, with 4-cyanobenzoic acid serving as a crucial product in several biotransformation pathways [1]. The substrate specificity of these enzymes varies significantly across different microbial sources, influencing their industrial applications and biotechnological potential.

The nitrilase from Aspergillus flavus demonstrates exceptional specificity toward terephthalonitrile as a substrate for 4-cyanobenzoic acid production [1]. This enzyme exhibits a specific activity of 59.7 units per milligram of protein for the wild-type variant, with the enzymatic hydrolysis offering advantages including a simple reaction pathway, environmental friendliness, and easy product separation [1]. The selectivity of this nitrilase makes it particularly valuable for industrial applications where high conversion rates and product purity are essential.

Rhodococcus zopfii nitrilase exhibits contrasting catalytic behavior, showing much higher hydration activity than hydrolysis activity when acting on chlorinated substrates [42]. The enzyme demonstrates a specific hydrolysis activity of 5.48 × 10⁻³ units per milligram for 2-chloronicotinonitrile, with hydration activity being significantly more pronounced [42]. This dual functionality presents both challenges and opportunities for biotechnological applications, as the reaction specificity can be tuned through protein engineering approaches.

The nitrilase from Synechocystis species strain PCC6803 displays remarkable versatility in substrate recognition, showing hydrolysis activity toward a broad substrate spectrum ranging from mononitriles to dinitriles and from aromatic nitriles to aliphatic nitriles [6]. This enzyme utilizes a cysteine-glutamate-lysine catalytic triad to hydrolyze non-peptide carbon-nitrogen bonds, with the distance between the sulfhydryl group of the catalytic cysteine residue and the cyano carbon of the substrate playing a crucial role in determining catalytic activity [6].

Zobellia galactanivorans nitrilase demonstrates exceptional substrate tolerance and high activity on varying classes of nitriles [4]. This enzyme can convert 4-cyanopyridine to achieve yields of 1.79 molar isonicotinic acid within 3 hours via fed-batch substrate addition, showcasing its potential for industrial-scale biotransformations [4]. The broad substrate specificity combined with high conversion rates makes this nitrilase particularly attractive for diverse synthetic applications.

| Enzyme Source | Primary Substrate | Specific Activity (U/mg) | Notable Characteristics |

|---|---|---|---|

| Aspergillus flavus (AfNIT) | Terephthalonitrile | 59.7 (wild-type) | Selective for terephthalonitrile to 4-cyanobenzoic acid |

| Rhodococcus zopfii (RzNIT) | 2-Chloronicotinonitrile | 5.48 × 10⁻³ (hydrolysis) | Higher hydration than hydrolysis activity |

| Synechocystis sp. PCC6803 (Nit6803) | Benzonitrile | Broad spectrum | Activity toward mono and dinitriles |

| Zobellia galactanivorans | 4-Cyanopyridine | 1.79 M conversion | High substrate tolerance |

| Pantoea sp. (Nitphym) | trans-Cinnamonitrile | 100% relative activity | Thermostable, broad substrate range |

| Burkholderia cenocepacia J2315 (BCJ2315) | o-Chloromandelonitrile | Enhanced with mutations | Enantioselective toward mandelonitrile derivatives |

The nitrilase from Pantoea species exhibits robust thermostability and maintains high activity across a diverse substrate range [3]. The enzyme shows the highest activity toward trans-cinnamonitrile among tested substrates, with excellent performance on mono and dicyanopyridines [3]. This thermostable characteristic, combined with broad substrate acceptance, positions this nitrilase as a valuable biocatalyst for industrial processes requiring elevated temperatures or harsh reaction conditions.

Fungal nitrilases from Fusarium solani strains demonstrate consistently high specific activities, with purified enzymes exhibiting specific activities of 156 and 144 units per milligram of protein for benzonitrile hydrolysis [8]. These enzymes can be classified as aromatic nitrilases according to their substrate specificity, though they also accept aliphatic nitriles with significantly lower activity [8]. The high specific activity toward aromatic substrates makes these enzymes particularly relevant for 4-cyanobenzoic acid synthesis from aromatic nitrile precursors.

Transition Metal Catalysis in Cyano Group Manipulation

Transition metal catalysis provides powerful methodologies for the manipulation of cyano groups in organic synthesis, offering precise control over reaction selectivity and enabling the formation of complex molecular architectures containing 4-cyanobenzoic acid derivatives [14] [15]. These catalytic systems operate through distinct mechanistic pathways that facilitate carbon-carbon bond formation and functional group transformations.

Palladium-catalyzed carbonylative synthesis represents a significant advancement in cyano group manipulation chemistry [14]. The protocol utilizes molybdenum hexacarbonyl as a carbon monoxide source or carbon monoxide gas to afford N-cyanobenzamides from aryl halides and cyanamide in moderate to good yields ranging from 42 to 88 percent [14]. This methodology demonstrates excellent tolerance for reduction-prone functional groups and enables the synthesis of 22 N-cyanobenzamides through palladium-catalyzed aminocarbonylation [14]. The use of solid carbon monoxide sources enhances safety while maintaining high synthetic efficiency.

Copper-catalyzed cyanothiolation reactions provide access to α-arylthioalkanenitriles bearing sulfur-substituted quaternary carbon centers [15]. This novel protocol involves copper carbene species promoting sulfur-carbon-nitrogen bond cleavage and carbon-carbon-nitrogen/carbon-sulfur bond reconstruction to introduce both sulfur and cyano groups onto a single carbon center [15]. The reaction proceeds through formation and conversion of copper carbene species or through sigmatropic rearrangement of sulfur ylides, offering valuable synthetic routes to sulfur-containing nitriles with diverse biological activities [15].

Ruthenium complexes facilitate carbon-carbon bond activation through decarbonylation and related transformations [16]. These catalysts enable the cleavage of carbon-carbon bonds in aryl ketones and alcohols, with the decarbonylation of unstrained aryl ketones being achieved under rhodium catalysis assisted by nitrogen-containing directing groups [16]. The chelation strategy allows for carbon-carbon bond activation of secondary benzyl alcohols through β-carbon elimination of rhodium alcoholate intermediates, competing with oxidation pathways that produce ketones via β-hydrogen elimination [16].

Nickel-catalyzed carboxylation reactions with carbon dioxide demonstrate the potential for incorporating this abundant carbon source into organic synthesis [28]. These transformations utilize carbon dioxide as an electrophile that inserts into metal-carbon bonds to form stable carbon-carbon bonds [28]. The carboxylation of carbon-hydrogen bonds, alkenes, and alkynes using carbon dioxide as the carbon-1 source proceeds under various reaction conditions, offering environmentally benign approaches to carboxylic acid synthesis [28].

| Metal Catalyst | Reaction Type | Substrate Scope | Yield Range (%) | Reaction Conditions |

|---|---|---|---|---|

| Palladium complexes | Carbonylative synthesis | Aryl halides to N-cyanobenzamides | 42-88 | Mo(CO)₆ or CO gas |

| Copper catalysts | Cyanothiolation | N-tosylhydrazones with thiocyanates | High yields reported | DBU, aerobic conditions |

| Ruthenium complexes | C-C bond activation | Aryl ketones and alcohols | Context-dependent | Various temperatures |

| Nickel complexes | Carboxylation | Aromatic compounds with CO₂ | Moderate to good | Visible light, mild conditions |

| Rhodium catalysts | Decarbonylation | Benzyl alcohols | Variable | Chelation assistance |

| Iron complexes | C-H functionalization | Alkenes and alkynes | Substrate-dependent | Photoredox conditions |

Electrochemical reduction approaches utilizing gold and copper electrodes provide sustainable pathways for cyano group transformations . The electrochemical reduction of 4-iodobenzonitrile in the presence of carbon dioxide achieves 92 percent yield under optimized conditions using silver cathodes, ionic liquid electrolytes, and applied potentials of -1.83 volts versus saturated calomel electrode . The mechanism involves electrochemical reduction of the halogenated precursor to form radical anions, followed by carbon-iodine bond cleavage and carbon dioxide insertion to yield 4-cyanobenzoic acid .

Surface interactions between 4-cyanobenzoic acid and metallic substrates reveal important mechanistic insights for catalytic applications [12]. Vibrational spectroscopic studies demonstrate that 4-cyanobenzoic acid adsorbs onto silver films as 4-cyanobenzoate with both oxygen atoms bound symmetrically to the surface in a perpendicular orientation [12]. This surface binding behavior influences the reactivity and selectivity of subsequent catalytic transformations involving cyano-substituted carboxylic acids.

Biocatalytic Route Optimization Through Protein Engineering

Protein engineering strategies provide systematic approaches for enhancing the catalytic properties of nitrilases used in 4-cyanobenzoic acid biosynthesis, enabling improvements in activity, selectivity, and stability that are crucial for industrial applications [18] [19]. These methodologies encompass rational design, directed evolution, and computational approaches that target specific enzyme characteristics.

Computer-guided virtual screening represents a sophisticated approach for nitrilase optimization, as demonstrated with the Aspergillus flavus nitrilase [1]. From a total of 371 amino acids in the nitrilase AfNIT, three candidate sites (F168, S192, and T201) were identified through virtual screening methods, leading to the construction of a focused mutant library [1]. The triple mutant F168V/T201N/S192F achieved a specific activity of 227.3 units per milligram, representing a 3.8-fold increase compared to the wild-type enzyme [1]. This engineered variant successfully hydrolyzed terephthalonitrile at a concentration of 150 grams per liter to produce 4-cyanobenzoic acid with a final yield of 170.3 grams per liter and a conversion rate of 98.7 percent [1].

Site-directed mutagenesis approaches target specific amino acid residues that influence reaction specificity and catalytic efficiency [42]. The Rhodococcus zopfii nitrilase was engineered to improve reaction specificity toward 2-chloronicotinonitrile through identification of two critical residues (N165 and W167) [42]. The single mutation W167G abolished hydration activity while achieving a 20-fold improvement in hydrolysis activity, generating a larger binding pocket that allows the substrate to bind more deeply and form stabilizing interactions [42]. Molecular dynamics simulation and molecular docking revealed that this mutation reduces the negative influence of steric hindrance and electron effects caused by chlorine substituents [42].

Random mutagenesis combined with site saturation represents a powerful strategy for achieving simultaneous improvements in multiple catalytic properties [25]. The Burkholderia cenocepacia J2315 nitrilase was engineered through error-prone polymerase chain reaction followed by site-directed mutagenesis to identify four hot spots responsible for enantioselectivity and activity [25]. The double mutant I113M/Y199G demonstrated pronounced enhancements with 99.1 percent enantiomeric excess and 360 percent relative activity compared to the wild-type enzyme [25]. This approach successfully addressed the trade-off between selectivity and activity that commonly limits enzyme engineering efforts.

Combinatorial evolution strategies enable the optimization of multiple enzyme properties through systematic combination of beneficial mutations [23]. The Synechocystis nitrilase was engineered through evolutionary combination of key region sites 101, 192, and 201 to alleviate the trade-off between hydration activity and specific activity [23]. The triple mutant G101K/Q192H/I201M achieved the highest amide ratio of 98.5 percent while maintaining 82.6 percent relative activity and reducing the carboxylic acid ratio to only 1.5 percent [23]. This combinatorial approach demonstrates the potential for fine-tuning enzyme properties through systematic exploration of mutation combinations.

| Engineering Strategy | Target Enzyme | Key Mutations | Activity Enhancement | Additional Benefits |

|---|---|---|---|---|

| Computer-guided virtual screening | AfNIT nitrilase | F168V/T201N/S192F | 3.8-fold increase | 98.7% conversion rate |

| Site-directed mutagenesis | RzNIT nitrilase | W167G | 20-fold improvement | Abolished hydration activity |

| Random mutagenesis + site saturation | BCJ2315 nitrilase | I113M/Y199G | 360% relative activity | 99.1% enantiomeric excess |

| Rational design with MD simulation | Synechocystis nitrilase | Position 146 modifications | Substrate-specific | Altered substrate preference |

| Combinatorial evolution | NIT6803 mutants | G101K/Q192H/I201M | 82.6% relative activity | 98.5% amide ratio |

Structure-based design approaches leverage detailed knowledge of enzyme architecture to guide mutagenesis efforts [24]. The identification of substrate specificity determinants requires comprehensive analysis of enzyme-substrate interactions, with particular attention to active site geometry and binding pocket characteristics [24]. Protein engineering efforts targeting substrate specificity often focus on modifying residues that directly contact the substrate or influence the overall shape and electrostatic properties of the binding pocket [24].

Directed evolution methodologies provide unbiased approaches for enzyme improvement that do not require detailed structural knowledge [26]. The systematic saturation mutagenesis of nitrilases has achieved significant improvements in enantioselectivity, with several evolved mutants displaying enantiomeric excess values between 95.4 and 98.1 percent [26]. High-throughput screening systems enable the evaluation of large mutant libraries, with over 31,584 clones being assessed for enantioselectivity using mass spectrometry-based screening approaches [26].

Photocatalytic Activation Strategies for C-C Bond Formation

Photocatalytic activation strategies offer environmentally benign approaches for carbon-carbon bond formation involving 4-cyanobenzoic acid and related cyano-containing compounds, utilizing visible light energy to drive thermodynamically challenging transformations under mild reaction conditions [33] [34]. These methodologies encompass diverse photocatalyst systems and reaction mechanisms that enable selective bond formation processes.

Organic photoredox catalysts provide versatile platforms for carbon-carbon bond forming reactions through single-electron transfer mechanisms [33]. Cadmium selenide quantum dots demonstrate exceptional versatility as catalysts for carbon-carbon bond formation, even at extremely low loadings down to 0.0008 mole percent [33]. These quantum dot catalysts prove effective for multiple photoredox reactions including β-alkylation of aldehydes with acceptor olefins, surpassing traditional iridium and ruthenium catalysts in efficiency while operating at catalyst loadings that are orders of magnitude lower than commonly reported values [33].

Covalent organic frameworks represent emerging photocatalyst materials that enable solar-driven carbon dioxide fixation reactions [57]. These framework materials facilitate the efficient carboxylation of aromatic amines with carbon dioxide under solar light irradiation, utilizing nickel complexes as co-catalysts to achieve moderate to good yields of valuable carboxylic acids [57]. The protocol demonstrates excellent functional group tolerance and operates without requiring stoichiometric metallic reductants, making it an attractive sustainable approach for carbon dioxide utilization [57].

Visible light photoredox catalysis enables the direct carboxylation of carbon-hydrogen bonds using carbon dioxide as a carbon-1 building block [62]. The single-electron reduction of carbon dioxide generates reactive radical anions that couple with organic radical species to form carbon-carbon bonds [62]. Despite the high reduction potential required for carbon dioxide activation (-2.21 volts versus saturated calomel electrode), specialized photocatalyst systems can achieve this challenging transformation under operationally mild conditions [62].

Semiconductor photocatalysts facilitate direct functionalization of alkanes through hydrogen atom transfer activation strategies [34]. These photocatalytic processes overcome the low reactivity of aliphatic carbon-hydrogen bonds by generating reactive intermediates that enable subsequent carbon-carbon bond formation [34]. The methodology provides atom-efficient and clean approaches to carbon-carbon bond forming reactions that complement traditional synthetic methods [34].

| Photocatalyst Type | Light Source | C-C Bond Formation Strategy | Substrate Classes | Key Advantages |

|---|---|---|---|---|

| Organic photoredox catalysts | Visible light (blue) | Radical coupling mechanisms | Aromatic compounds | Mild conditions, broad scope |

| CdSe quantum dots | Visible light | β-alkylation of aldehydes | Acceptor olefins | Low catalyst loading (0.0008 mol%) |

| Covalent organic frameworks | Solar light | CO₂ carboxylation | Aromatic amines | Solar driven, sustainable |

| Metal-organic frameworks | UV-visible | Multicomponent reactions | Various organics | Atom economy |

| Semiconductor photocatalysts | Visible light | Direct functionalization | Alkanes | Direct C-H activation |

| Ruthenium complexes | Visible light | Single electron transfer | Tertiary amines | Established methodology |

Multicomponent carboxylation protocols streamline access to isotopically labeled carboxylic acids from simple precursors [58]. These photoinduced reactions enable the incorporation of carbon-13 labeled carbon dioxide into organic frameworks, with site selectivity being dictated by the radical philicity of starting materials and reaction intermediates [58]. The methodology demonstrates remarkable flexibility across diverse coupling partners and provides valuable tools for mechanistic studies and tracer applications [58].

Carbon nitride materials modified with cyano functional groups exhibit enhanced photocatalytic performance for carbon-sulfur bond formation under green light irradiation [31]. The cyanidated graphitic carbon nitride materials show narrowed band gaps and improved charge-carrier separation compared to pristine carbon nitride, leading to significantly enhanced performance in model coupling reactions [31]. This surface modification strategy demonstrates the potential for tuning photocatalyst properties through rational functionalization approaches [31].

XLogP3

LogP

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (91.3%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant